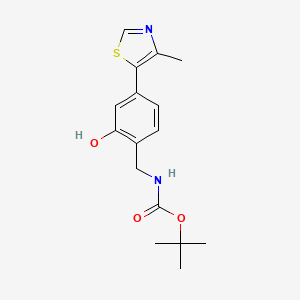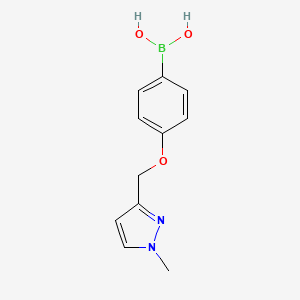
(4-((1-Methyl-1H-pyrazol-3-yl)methoxy)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((1-Methyl-1H-pyrazol-3-yl)methoxy)phenyl)boronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further linked to a pyrazole moiety through a methoxy bridge. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-((1-Methyl-1H-pyrazol-3-yl)methoxy)phenyl)boronic acid typically involves the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring is synthesized through the cyclocondensation of hydrazine with a suitable carbonyl compound.
Attachment of the Methoxy Group: The pyrazole derivative is then reacted with a methoxy-substituted phenyl compound under basic conditions to form the desired intermediate.
Introduction of the Boronic Acid Group:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms ensures high yield and purity of the final product .
化学反应分析
Types of Reactions: (4-((1-Methyl-1H-pyrazol-3-yl)methoxy)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenol Derivatives: Formed through oxidation.
Substituted Pyrazoles: Formed through substitution reactions.
科学研究应用
(4-((1-Methyl-1H-pyrazol-3-yl)methoxy)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of advanced materials and pharmaceuticals.
作用机制
The mechanism of action of (4-((1-Methyl-1H-pyrazol-3-yl)methoxy)phenyl)boronic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis.
Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cell signaling and metabolism.
相似化合物的比较
1-Methylpyrazole-4-boronic acid pinacol ester: A similar compound with a pinacol ester group instead of a methoxy group.
Pyraclostrobin: A related compound with a pyrazole moiety and boronic acid group.
Uniqueness: (4-((1-Methyl-1H-pyrazol-3-yl)methoxy)phenyl)boronic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its methoxy bridge and boronic acid group make it particularly useful in cross-coupling reactions and as a molecular recognition tool .
属性
分子式 |
C11H13BN2O3 |
|---|---|
分子量 |
232.05 g/mol |
IUPAC 名称 |
[4-[(1-methylpyrazol-3-yl)methoxy]phenyl]boronic acid |
InChI |
InChI=1S/C11H13BN2O3/c1-14-7-6-10(13-14)8-17-11-4-2-9(3-5-11)12(15)16/h2-7,15-16H,8H2,1H3 |
InChI 键 |
TXBWTKYNQCPXAN-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)OCC2=NN(C=C2)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


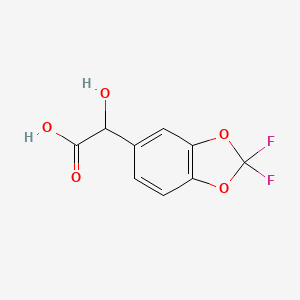
![2-{[(Benzyloxy)carbonyl]amino}-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid](/img/structure/B13469904.png)
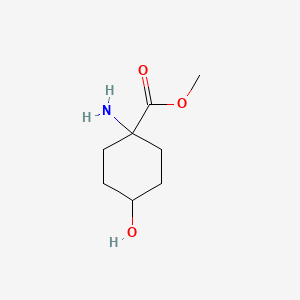
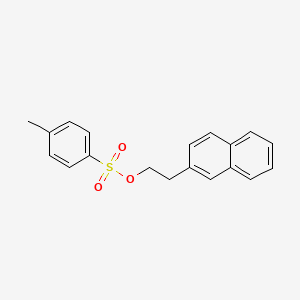
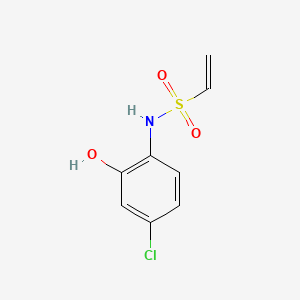



![3-(7-Amino-3-oxo-1,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13469943.png)

![tert-butyl N-[(3-methoxypyrrolidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B13469968.png)
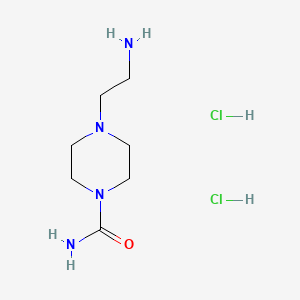
![5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole](/img/structure/B13469974.png)
